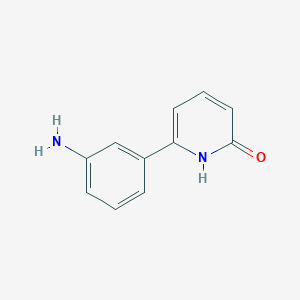
6-(3-Aminophenyl)pyridin-2-ol
カタログ番号 B112023
CAS番号:
161887-04-3
分子量: 186.21 g/mol
InChIキー: UAVKFUCNJPJKMI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
Synthesis Analysis
The synthesis of pyridin-2-ol derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Molecular Structure Analysis
The molecular structure of 6-(3-Aminophenyl)pyridin-2-ol can be analyzed using various spectroscopic techniques such as IR spectroscopy, 1H, 13C, and 19F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .Chemical Reactions Analysis
Reactions of pyridin-2-ol with pentafluoro- and pentachloropyridine have been reported. Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .科学的研究の応用
Reactions with Pentafluoro- and Pentachloropyridine
- Scientific Field: Organic Chemistry
- Application Summary: Pyridin-2-ol reacts with pentafluoro- and pentachloropyridines, yielding a mixture of products arising from attack at both the oxygen and the nitrogen atoms .
- Methods of Application: The reactions were confirmed by IR spectroscopy, 1H, 13C, and 19F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .
- Results: The reaction of pyridin-2-ol with these compounds provides a wide range of polyfunctional pyridine derivatives and macrocycles .
Synthesis of Antiproliferative Compounds
- Scientific Field: Medicinal Chemistry
- Application Summary: 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, a compound related to pyridin-2-ol, has shown significant antiproliferative activity against various cancer cell lines .
- Methods of Application: The compound was synthesized and then evaluated for its antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines .
- Results: The compound displayed low micromolar GI50 values and induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .
Synthesis of Polyimides
- Scientific Field: Polymer Chemistry
- Application Summary: A triphenylpyridine-containing aromatic diamine monomer, which is related to pyridin-2-ol, was used in the synthesis of polyimides .
- Methods of Application: The monomer was synthesized and then used in a one-step polymerization with oxydiphthalicanhydride to prepare the polyimides .
- Results: The resulting polyimides were found to be soluble and thermally stable .
Synthesis of Novel Families of Polysubstituted Heterocycles
- Scientific Field: Organic Chemistry
- Application Summary: Pyridin-2-ol has been used in the synthesis of novel families of polysubstituted heterocycles with useful biological properties and pharmaceutical applications .
- Methods of Application: The reactions were confirmed by IR spectroscopy, 1H, 13C, and 19F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .
- Results: The reaction of pyridin-2-ol with perfluorinated compounds, such as pentafluoropyridine, provides a wide range of polyfunctional pyridine derivatives and macrocycles .
Synthesis of α,β-Acetylenic Aldehydes
- Scientific Field: Organic Chemistry
- Application Summary: Pyridin-2-ol derivatives have been used in the synthesis of α,β-acetylenic aldehydes from terminal alkynes .
- Methods of Application: The synthesis involves the reaction of pyridin-2-ol derivatives with terminal alkynes .
- Results: The resulting α,β-acetylenic aldehydes are important intermediates in organic synthesis .
Synthesis of Bioinorganic Model Chemistry of Molybdenum-Dependent Oxidoreductases
- Scientific Field: Bioinorganic Chemistry
- Application Summary: Pyridin-2-ol derivatives play an important role in the context of bioinorganic model chemistry of molybdenum-dependent oxidoreductases .
- Methods of Application: The compounds are used for mimicking a complex organic ligand (molybdopterin) in the respective active sites .
- Results: The resulting models provide insights into the function of molybdenum-dependent oxidoreductases .
Synthesis of Novel Families of Polysubstituted Heterocycles
- Scientific Field: Organic Chemistry
- Application Summary: Pyridin-2-ol has been used in the synthesis of novel families of polysubstituted heterocycles with useful biological properties and pharmaceutical applications .
- Methods of Application: The reactions were confirmed by IR spectroscopy, 1H, 13C, and 19F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .
- Results: The reaction of pyridin-2-ol with perfluorinated compounds, such as pentafluoropyridine, provides a wide range of polyfunctional pyridine derivatives and macrocycles .
Synthesis of α,β-Acetylenic Aldehydes
- Scientific Field: Organic Chemistry
- Application Summary: Pyridin-2-ol derivatives have been used in the synthesis of α,β-acetylenic aldehydes from terminal alkynes .
- Methods of Application: The synthesis involves the reaction of pyridin-2-ol derivatives with terminal alkynes .
- Results: The resulting α,β-acetylenic aldehydes are important intermediates in organic synthesis .
Synthesis of Bioinorganic Model Chemistry of Molybdenum-Dependent Oxidoreductases
- Scientific Field: Bioinorganic Chemistry
- Application Summary: Pyridin-2-ol derivatives play an important role in the context of bioinorganic model chemistry of molybdenum-dependent oxidoreductases .
- Methods of Application: The compounds are used for mimicking a complex organic ligand (molybdopterin) in the respective active sites .
- Results: The resulting models provide insights into the function of molybdenum-dependent oxidoreductases .
特性
IUPAC Name |
6-(3-aminophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-4-1-3-8(7-9)10-5-2-6-11(14)13-10/h1-7H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVKFUCNJPJKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621456 | |
| Record name | 6-(3-Aminophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Aminophenyl)pyridin-2-ol | |
CAS RN |
161887-04-3 | |
| Record name | 6-(3-Aminophenyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161887-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Aminophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



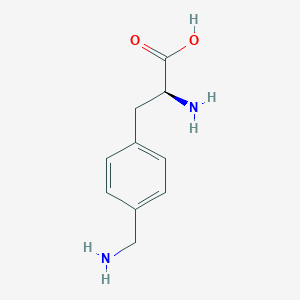
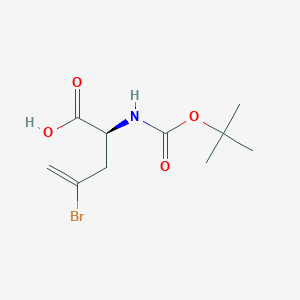

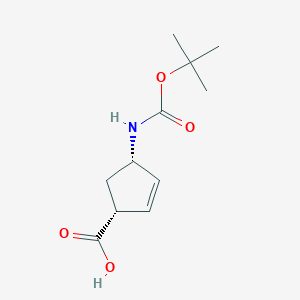
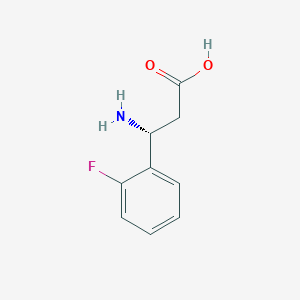
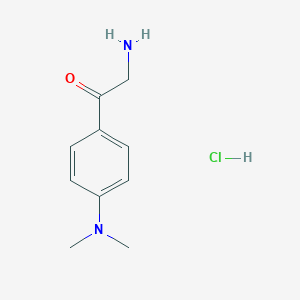

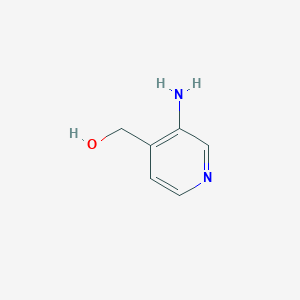
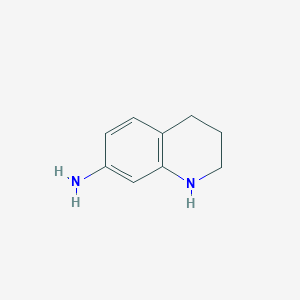
![4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol](/img/structure/B111969.png)
![6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde](/img/structure/B111972.png)
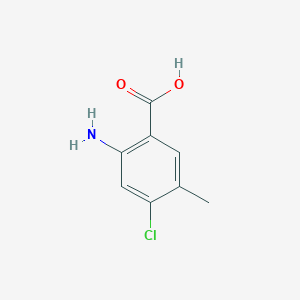
![2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B111984.png)
![tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B111985.png)